(肼羰基)二茂铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

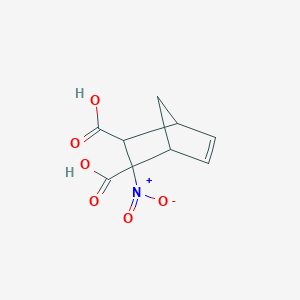

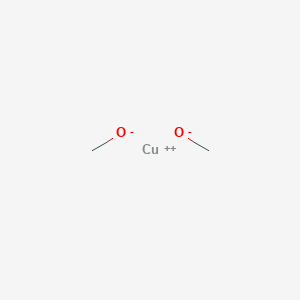

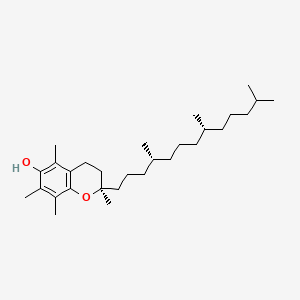

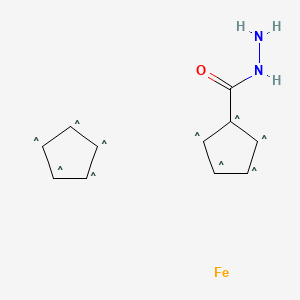

(Hydrazinocarbonyl)ferrocene is a compound that has been used in various scientific disciplines . It is a light yellow to brown powder or crystal . The molecular formula of (Hydrazinocarbonyl)ferrocene is C11H12FeN2O .

Synthesis Analysis

The synthesis of ferrocene derivatives, such as (Hydrazinocarbonyl)ferrocene, has been achieved through various methods. One such method involves the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . Another method involves the combination of ferrocene carboxaldehyde and DL-alaninol to produce a ferrocene–palladium (II) complex .

Molecular Structure Analysis

The molecular structure of (Hydrazinocarbonyl)ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings . The iron is bonded to all five carbon atoms of each ring . The molecule exhibits outstanding stability and redox properties due to its aromaticity, which is a result of the extended π-delocalization of the electrons in the molecule .

Chemical Reactions Analysis

Ferrocene-based compounds, including (Hydrazinocarbonyl)ferrocene, exhibit versatile redox chemistry along with excellent catalytic properties . They find applications in various electrochemical, optoelectronic, fluorescence, agricultural, medicinal, chemical, and biological fields .

Physical And Chemical Properties Analysis

(Hydrazinocarbonyl)ferrocene is a light yellow to brown powder or crystal . It has a molecular weight of 244.08 g/mol . The compound exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .

科学研究应用

抗癌活性: 包括(肼羰基)二茂铁在内的二茂铁基化合物已显示出显着的抗癌活性。二茂铁及其衍生物在医学应用中的使用,尤其是在癌症研究中,是一个活跃的研究领域。众所周知,这些衍生物对包括癌症在内的多种疾病具有高活性 (Ornelas, 2011).

生物有机金属化学: 二茂铁在生物有机金属化学中的作用非常重要,生物有机金属化学融合了有机金属化学和生物化学。二茂铁化合物已因其对癌症和疟疾等疾病的生物和医学效应而受到研究。它们的稳定性、无毒性和良好的氧化还原性能使其在医学应用中特别有前途 (Fouda 等人,2007).

广泛的应用: 二茂铁的发现导致了在光学和氧化还原器件、传感、催化和医药等不同领域的应用。它的基本性质、配体、氧化还原偶联以及在纳米医学中的应用突出了它的多功能性 (Astruc, 2017).

分子机器: 二茂铁因其化学稳定性、可逆的氧化还原性质以及作为“分子滚珠轴承”的功能而被用于开发非互锁合成分子机器系统 (Scottwell 和 Crowley, 2016).

多应用: 对二茂铁及其衍生物(包括(肼羰基)二茂铁)的研究非常突出,因为它们在物理和化学中具有独特的性质,从而在催化、电化学、功能材料和医药中得到应用 (Hong-xu, 2002).

催化: 二茂铁衍生物广泛用于科学研究和工业中的催化不对称转化。它们对于创建具有高区域选择性和立体选择性的分子至关重要,这有利于各种合成方法 (Schaarschmidt 和 Lang, 2013).

电化学系统: 已经研究了二茂铁衍生物与各种主体分子的相互作用,从而开发出电化学响应系统。这些系统在生物系统和材料科学中具有重要应用 (Peng 等人,2014).

不对称二茂铁配体: 不对称二茂铁配体的合成拓宽了均相催化中的应用范围。这些配体可以设计成具有不同的电子和空间性质,从而影响催化活性金属中心 (Atkinson 等人,2004).

抗疟疾/抗癌活性: 二茂铁基化合物已被报道为抗癌和抗疟疾治疗中的有效剂。二茂铁与其他药物支架的杂交产生了具有增强生物活性的化合物 (Peter 和 Aderibigbe, 2019).

生物有机金属化学中的分子光谱: 二茂铁已广泛用于生物有机金属化学研究中采用的各种分子光谱方法。这些方法涵盖了广泛的光谱技术,突出了二茂铁衍生物的多功能性 (Butler 等人,2012).

安全和危害

未来方向

The fascinating electrochemical properties of the redox-active compound ferrocene have inspired researchers across the globe to develop ferrocene-based electrocatalysts for a wide variety of applications . The use of ferrocene-based electrocatalysts enables control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities . Therefore, the future directions of (Hydrazinocarbonyl)ferrocene could involve its use in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .

作用机制

Target of Action

(Hydrazinocarbonyl)ferrocene, like other ferrocene-based compounds, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with GPX4, inhibiting its function . This inhibition leads to an increase in cellular reactive oxygen species (ROS) and lipid peroxidation (LPO), triggering ferroptosis . Ferrocene, a component of (Hydrazinocarbonyl)ferrocene, plays a dual role in this process. It acts as a bioisostere motif, maintaining the inhibition capacity of certain molecules with GPX4, and also as a ROS producer to enhance the vulnerability to ferroptosis of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by (Hydrazinocarbonyl)ferrocene is the ferroptosis pathway . Ferroptosis is a form of programmed cell death caused by increased cellular ROS and LPO . The compound’s action on GPX4 leads to an increase in ROS and LPO, thereby inducing ferroptosis . This pathway plays a crucial role in various diseases, including cancer, neurodegeneration, and ischemic disease .

Pharmacokinetics

They are soluble in organic solvents, and their lipophilicity facilitates penetration through cellular and nuclear membranes . These properties likely contribute to the bioavailability of (Hydrazinocarbonyl)ferrocene.

Result of Action

The primary result of (Hydrazinocarbonyl)ferrocene’s action is the induction of ferroptosis in cells . By inhibiting GPX4 and increasing ROS, the compound triggers lipid peroxidation and subsequent cell death . This effect is particularly potent in cancer cells, where the compound’s action can suppress tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Hydrazinocarbonyl)ferrocene. For instance, the compound’s stability in aqueous aerobic media and favorable electrochemical properties enhance its effectiveness . It’s important to note that the compound is air-sensitive and should be stored under inert gas

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Hydrazinocarbonyl)ferrocene involves the reaction of ferrocene with hydrazine hydrate and carbon dioxide.", "Starting Materials": [ "Ferrocene", "Hydrazine hydrate", "Carbon dioxide" ], "Reaction": [ "1. Ferrocene is dissolved in a suitable solvent such as toluene or dichloromethane.", "2. Hydrazine hydrate is added to the solution and the mixture is stirred at room temperature for several hours.", "3. Carbon dioxide is bubbled through the reaction mixture to form the hydrazinocarbonyl intermediate.", "4. The reaction mixture is then heated to reflux for several hours to complete the reaction.", "5. The product is isolated by filtration and recrystallization from a suitable solvent such as ethanol or methanol." ] } | |

CAS 编号 |

12153-28-5 |

分子式 |

C11H12FeN2O |

分子量 |

244.07 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydrazinyl)methanolate;iron(2+) |

InChI |

InChI=1S/C6H8N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8-9H,7H2;1-5H;/q;-1;+2/p-1 |

InChI 键 |

LBAGSLUCDOXPDA-UHFFFAOYSA-M |

SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)NN.[Fe] |

规范 SMILES |

[CH-]1C=CC=C1.C1=CC(=C(NN)[O-])C=C1.[Fe+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。